molecular formula C12H17Cl2FN6 B1448266 1-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}piperazine dihydrochloride CAS No. 1351614-10-2

1-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}piperazine dihydrochloride

Cat. No. B1448266
CAS RN: 1351614-10-2
M. Wt: 335.21 g/mol
InChI Key: UPLSWNQSTBZPKX-UHFFFAOYSA-N
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Description

“1-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}piperazine dihydrochloride” is a compound with the molecular formula C12H17Cl2FN6 . It has a molecular weight of 335.21 g/mol . The compound is also known by other names such as “1351614-10-2”, “1- [ [1- (4-fluorophenyl)tetrazol-5-yl]methyl]piperazine;dihydrochloride”, and "1- ( [1- (4-FLUOROPHENYL)-1H-TETRAZOL-5-YL]METHYL)PIPERAZINE DIHYDROCHLORIDE" .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 1-[bis(4-fluorophenyl)-methyl]piperazine derivatives were synthesized under mild conditions using different aryl/alkyl halides and heterocyclic alkyl halides with 1-[bis(4-fluorophenyl)-methyl]piperazine in the presence of powdered potassium carbonate in N,N-dimethylformamide .


Molecular Structure Analysis

The compound has a complex structure with several functional groups. The InChI string for the compound is “InChI=1S/C12H15FN6.2ClH/c13-10-1-3-11 (4-2-10)19-12 (15-16-17-19)9-18-7-5-14-6-8-18;;/h1-4,14H,5-9H2;2*1H” and the canonical SMILES string is "C1CN (CCN1)CC2=NN=NN2C3=CC=C (C=C3)F.Cl.Cl" .


Physical And Chemical Properties Analysis

The compound has several computed properties. It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 6 . The compound has a rotatable bond count of 3 . The exact mass of the compound is 334.0875781 g/mol and the monoisotopic mass is also 334.0875781 g/mol . The topological polar surface area of the compound is 58.9 Ų .

Scientific Research Applications

Synthesis of N,N-disubstituted Piperazine

This compound has been used in the synthesis of N,N-disubstituted piperazine . Piperazines are a class of organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions in the ring. N,N-disubstituted piperazines have a wide range of applications in medicinal chemistry due to their bioactive properties.

Major Metabolite of Niaprazine

The compound is a major metabolite of niaprazine , a sedative and hypnotic drug. Niaprazine is primarily used in the treatment of sleep disorders. The metabolism of niaprazine in the body produces this compound, which may contribute to the therapeutic effects of the drug.

Chemokine Antagonists

The compound can be used as a precursor in the synthesis of chemokine antagonists . Chemokines are a family of small cytokines or proteins secreted by cells. Their function is to induce directed chemotaxis in nearby responsive cells. Antagonists of chemokines can be used in the treatment of inflammatory diseases, such as rheumatoid arthritis and psoriasis.

Pyrido[1,2-a]benzimidazoles

It can also be used in the synthesis of pyrido[1,2-a]benzimidazoles , which have shown cytotoxic and antiplasmodial activity. These compounds could potentially be used in the development of new anticancer and antimalarial drugs.

Pyrimidine Derivatives

The compound can be used in the synthesis of pyrimidine derivatives , which have been found to inhibit cholinesterase and Aβ-aggregation. These properties make them potential candidates for the treatment of Alzheimer’s disease.

Chlorokojic Acid Derivatives

Lastly, it can be used in the synthesis of chlorokojic acid derivatives , which have shown antibacterial and antiviral activities. These compounds could be used in the development of new antibiotics and antiviral drugs.

Safety and Hazards

The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity and can cause skin corrosion/irritation and serious eye damage/eye irritation . It can also cause specific target organ toxicity (single exposure) with the target organs being the respiratory system .

Mechanism of Action

Target of Action

The primary target of 1-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}piperazine dihydrochloride is the H1 receptor . This receptor is a protein that binds histamine, a compound released by cells in response to injury and in allergic and inflammatory reactions, causing contraction of smooth muscle and dilation of capillaries.

Mode of Action

1-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}piperazine dihydrochloride acts as an antagonist at the H1 receptor . It has a higher affinity to H1 receptors than histamine, meaning it can outcompete histamine for binding sites on the receptor . By blocking the H1 receptor, it prevents histamine from binding and exerting its effects, thereby reducing allergic reactions .

Biochemical Pathways

The compound’s action on the H1 receptor affects the histamine-mediated biochemical pathway . By blocking the H1 receptor, it inhibits the downstream effects of histamine, which include vasodilation, bronchoconstriction, and increased vascular permeability . This can help to alleviate symptoms of allergies.

Pharmacokinetics

It is known that the compound is well absorbed from the gut . It has a high protein binding rate of over 99% , and it is mainly metabolized by CYP2D6 . The elimination half-life ranges from 5 to 15 hours after a single dose, and from 18 to 19 days after multiple doses . The compound is excreted in the feces, with less than 1% excreted in the urine .

Result of Action

The result of the action of 1-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}piperazine dihydrochloride is a reduction in the symptoms of allergies. By blocking the H1 receptor, it prevents histamine from exerting its effects, which include vasodilation, bronchoconstriction, and increased vascular permeability . This can help to alleviate symptoms such as itching, sneezing, runny nose, and watery eyes.

Action Environment

The action of 1-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}piperazine dihydrochloride can be influenced by various environmental factors. For example, the presence of other drugs that also act on the H1 receptor could potentially affect its efficacy . Additionally, individual factors such as the patient’s age, health status, and genetic makeup could also influence how the compound is metabolized and excreted . .

properties

IUPAC Name

1-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]piperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN6.2ClH/c13-10-1-3-11(4-2-10)19-12(15-16-17-19)9-18-7-5-14-6-8-18;;/h1-4,14H,5-9H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPLSWNQSTBZPKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=NN=NN2C3=CC=C(C=C3)F.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Cl2FN6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}piperazine dihydrochloride
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